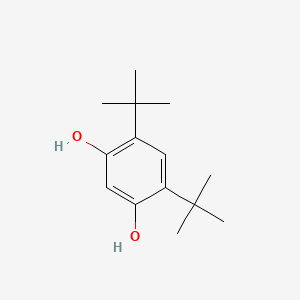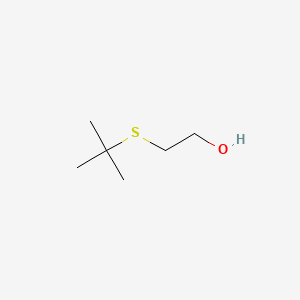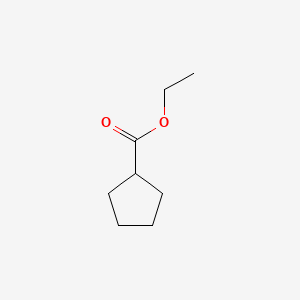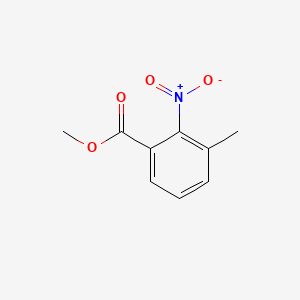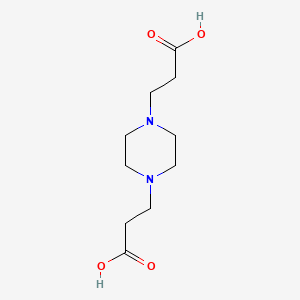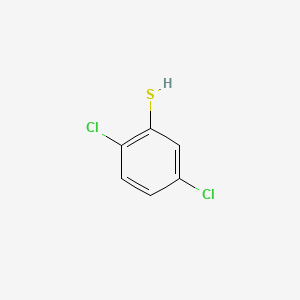![molecular formula C12H10O3 B1329598 [1,1'-Biphenyl]-3,3',5-triol CAS No. 20950-56-5](/img/structure/B1329598.png)
[1,1'-Biphenyl]-3,3',5-triol
Übersicht
Beschreibung
[1,1’-Biphenyl]-3,3’,5-triol: is an organic compound that consists of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 3, 3’, and 5 positions This compound is part of the biphenyl family, which is known for its aromatic properties and stability
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-3,3’,5-triol is used as a building block in organic synthesis, particularly in the development of advanced materials and polymers. Its phenolic nature allows it to participate in various polymerization reactions, leading to the formation of high-performance materials.
Biology: In biological research, [1,1’-Biphenyl]-3,3’,5-triol is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the interactions of phenolic compounds with biological systems.
Medicine: The compound’s phenolic structure suggests potential applications in medicinal chemistry, particularly in the design of drugs with antioxidant or anti-inflammatory properties. Research is ongoing to explore its therapeutic potential.
Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’,5-triol is used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have shown inhibitory activities against certain types of bacteria
Mode of Action
It’s worth noting that similar compounds have shown comparable inhibitory activities to certain antibiotics against gram-negative bacteria . This suggests that [1,1’-Biphenyl]-3,3’,5-triol might interact with its targets in a way that inhibits bacterial growth.
Biochemical Pathways
The compound’s potential antibacterial activity suggests it may interfere with essential biochemical pathways in bacteria, leading to their inhibition
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability and therapeutic efficacy . Future research should focus on understanding the pharmacokinetic profile of [1,1’-Biphenyl]-3,3’,5-triol.
Result of Action
Based on the potential antibacterial activity of similar compounds, it can be hypothesized that [1,1’-biphenyl]-3,3’,5-triol may lead to the inhibition of bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. Another approach involves the use of catalytic systems, such as palladium-catalyzed hydroxylation, which can provide higher selectivity and yield.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’,5-triol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-3,3’,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Nitrated, sulfonated, or halogenated biphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: The parent compound without hydroxyl groups.
[1,1’-Biphenyl]-2,2’,4,4’-tetrol: A similar compound with four hydroxyl groups.
Phenol: A simpler phenolic compound with one hydroxyl group.
Uniqueness: [1,1’-Biphenyl]-3,3’,5-triol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement provides distinct chemical and physical properties compared to other biphenyl derivatives and phenolic compounds.
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMMZAKZQPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066666 | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20950-56-5 | |
| Record name | [1,1′-Biphenyl]-3,3′,5-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3',5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

